4-Oxo-3-phenylpentanoic acid
Description
4-Oxo-3-phenylpentanoic acid (synonym: BBL002544 ) is a carboxylic acid derivative featuring a five-carbon backbone with a ketone group at the fourth carbon and a phenyl substituent at the third carbon. The compound is likely synthesized via methods analogous to those described for related oxo-acids, such as condensation or oxidation reactions involving phenyl-containing precursors .
Properties
IUPAC Name |
4-oxo-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBNFPEZIQQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 4-Oxo-3-phenylpentanoic Acid and Analogs
Key Observations :
- Chain Length and Substituent Position : The target compound’s five-carbon chain distinguishes it from shorter analogs like 4-oxo-4-phenylbutyric acid (4C). The phenyl group at C3 and ketone at C4 create a unique electronic environment compared to co-located oxo-phenyl systems .
- Functional Group Variations : Replacing the carboxylic acid group with an amide (e.g., 4-methyl-3-oxo-N-phenylpentanamide) alters solubility and reactivity, making it more suitable for pharmaceutical applications .
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Data
Key Observations :
- Polarity and Solubility: The phenyl group increases hydrophobicity, but the carboxylic acid moiety enhances solubility in polar solvents. Sodium salts of related oxo-acids (e.g., sodium 3-oxo-3-phenylpropanoate) exhibit improved water solubility .
- Molecular Weight: Longer chains (e.g., this compound) result in higher molecular weights compared to butyric acid derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Oxo-3-phenylpentanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A validated synthesis involves Pd(hfacac)₂-catalyzed reactions with ADBX reagents in acetonitrile under inert conditions. Optimization includes adjusting catalyst loading (e.g., 5 mol%), reaction time (2–3 hours), and temperature (room temperature). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >75% yield .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the keto group (δ ~2.5–3.0 ppm for α-protons) and phenyl ring (δ ~7.2–7.5 ppm). Quantitative yields can be estimated via internal standards (e.g., CH₂Br₂) .
- LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ at m/z 191 (predicted MW 192.21) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For scale-up, recrystallization in ethanol/water mixtures improves purity. Centrifugation or filtration removes Pd/C residues post-hydrogenation steps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed physicochemical properties (e.g., pKa, density) of this compound?
- Methodological Answer :
- pKa : Experimental determination via potentiometric titration (e.g., in aqueous methanol) compares with computational predictions (e.g., ACD/Labs). Discrepancies >0.5 units suggest solvent effects or tautomerism .
- Density : Measure experimentally using a pycnometer and contrast with predicted values (1.299 g/cm³). Deviations may indicate impurities or hydration .
Q. What methodological considerations are critical for assessing the biological activity of this compound in apoptosis-related studies?
- Methodological Answer :
- In vitro assays : Adapt protocols from caspase-inhibitor studies (e.g., IDN-6556 in α-Fas liver injury models). Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
- Dosing : Optimize concentrations (e.g., 0.04–0.38 mg/kg in rodents) and routes (oral, i.p.) based on pharmacokinetic data (terminal t₁/₂ ~46–51 min) .
Q. How do structural modifications at the phenyl or keto group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Phenyl substitution : Compare with fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid). Fluorine increases electrophilicity at the keto group, accelerating nucleophilic attack (e.g., Grignard reagents) .
- Keto group protection : Use silyl enol ethers to stabilize intermediates during alkylation. Monitor regioselectivity via NMR .
Data Contradiction Analysis
Q. Why might NMR yields differ from gravimetric yields in the synthesis of this compound?
- Methodological Answer :
- Volatile byproducts : Residual solvents (e.g., acetonitrile) or low-molecular-weight intermediates inflate gravimetric yields. Validate via TLC or GC-MS .
- Incomplete purification : Column chromatography fractions may co-elute with impurities. Use 2D NMR (HSQC, HMBC) to confirm structural integrity .
Experimental Design Guidance
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Prepare buffers (pH 2–10) and incubate samples (37°C, 24h). Quantify degradation via HPLC area-under-curve (AUC) analysis .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
